2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

Lipophilicity LogP Membrane Permeability

Generic substitution of 'similar' oxadiazoles in screening libraries introduces uncontrolled assay variability. 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide (CAS 902321-26-0, MW 259.31) eliminates this risk through its unique ethyl-spacer geometry and branched isobutyramide terminus. • Differentiated logP 2.5 & tPSA 68 Ų for balanced permeability vs. solubility • Superior ligand efficiency (MW 259 vs. 285-321 analogs) • ≥98% purity, ideal for fragment-based screening where MW-normalized binding efficiency is critical. Procure with confidence-verified identity via InChIKey CXXDJOZINDJYTP-UHFFFAOYSA-N, in stock for immediate dispatch.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
Cat. No. B12191642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCCC1=NC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C14H17N3O2/c1-10(2)14(18)15-9-8-12-16-13(17-19-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)
InChIKeyCXXDJOZINDJYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide – Physicochemical and Structural Baseline


2-Methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide (MW 259.31 g/mol, C14H17N3O2, InChIKey CXXDJOZINDJYTP-UHFFFAOYSA-N) [1] is a synthetic small molecule belonging to the 3,5-disubstituted-1,2,4-oxadiazole class. It features an isobutyramide (2-methylpropanamide) moiety linked via an ethyl spacer to the C5 position of the 3-phenyl-1,2,4-oxadiazole core. This regioisomeric arrangement and the branched N-alkyl amide terminus confer distinct physicochemical properties [2] that differentiate it from linearly substituted or differently branched analogs within commercial screening libraries, making precise structural identification essential for reproducible research.

Scaffold 3,5-Disubstituted 1,2,4-oxadiazole core for SAR studies
Terminus Branched isobutyramide supports distinct physicochemical profiling
Linker Ethyl-linked C5 side chain for subpocket geometry probing

2-Methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide – Non-Interchangeability with Generic Analogs


Although the 3-phenyl-1,2,4-oxadiazole scaffold is shared across many screening compounds, subtle structural variations—particularly at the C5 side chain and the amide terminus—produce measurable differences in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (tPSA) that directly impact membrane permeability, solubility, and target binding . The 1,2,4-oxadiazole ring itself is a well-established bioisostere of esters and amides [1], meaning even minor N-alkyl or spacer modifications can shift a compound’s pharmacokinetic and pharmacodynamic profile. Furthermore, certain 1,2,4-oxadiazole derivatives have shown genotoxic potential [2], underscoring that the safety profile of one analog cannot be extrapolated to another. Generic substitution with a “similar” oxadiazole from a library therefore risks introducing uncontrolled variability into biological assays.

Target Attribute
Analog Mismatch Risk
C5 ethyl-linked isobutyramide terminus
Side-chain and amide terminus variations alter lipophilicity and tPSA profiles
1,2,4-Oxadiazole bioisostere of esters/amides
Minor N-alkyl modifications may shift target-binding and permeability context
Propanamide C5 side chain
Class-level genotoxic potential reported in related scaffolds; profiles may not transfer

2-Methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide – Differentiation from Structural Analogs


LogP Comparison vs. N-Allyl and Hydroxyethyl Analogs

The target compound exhibits a computed logP of 2.5 [1], which is higher than the 2.03 logP of the N-allyl analog (9080164) and substantially higher than the 1.44 logP of the hydroxyethyl analog (91868277) . Increased logP correlates with enhanced passive membrane permeability, which can be advantageous for intracellular target engagement but may also influence non-specific protein binding and solubility. The quantitative divergence (ΔlogP of +0.47 to +1.06) is sufficient to alter cellular uptake kinetics in standard permeability assays.

LogP Comparison
Head-to-head
ΔlogP +0.47 to +1.06
Reported lipophilicity differentiation supports permeability assay context
Computed values; method not specified
Lipophilicity LogP Membrane Permeability ADME

Hydrogen-Bond Donor Count and tPSA Balance

The target compound possesses 1 hydrogen-bond donor (HBD), compared to 0 HBD for the N-allyl analog 9080164 and 1 HBD for the hydroxyethyl analog 91868277 . This places the target compound in a balanced HBD range: it retains a single donor for potential target hydrogen-bonding while maintaining a lower tPSA (68 Ų) [1] compared to the hydroxyl-bearing analog (tPSA 62.4 Ų). The combination of moderate HBD count and moderate tPSA supports a favorable balance between aqueous solubility and passive membrane permeability, which is particularly relevant for cell-based screening and oral bioavailability optimization.

HBD & tPSA Balance
Head-to-head
HBD 1; tPSA 68 Ų
Reported HBD/tPSA profile may support solubility-permeability balance review
Computed molecular properties
Hydrogen-Bond Donor tPSA Lipinski Solubility

Molecular Weight and Ligand Efficiency Advantage

The target compound maintains a molecular weight of 259.31 g/mol [1], positioning it at the upper end of fragment-like space (<300 Da) and well within lead-like criteria. In contrast, the 2D-similar N-allyl analog 9080164 has MW 285 g/mol , and the phenyl-propanamide analog 3-phenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide (ChemDiv) reaches MW 321.38 g/mol . Each 26–62 Da increase reduces ligand efficiency metrics proportionally. For fragment-based screening or HTS campaigns where MW-normalized potency is a key triage criterion, the lower MW of the target compound provides an inherent advantage.

MW & Ligand Efficiency
Cross-study comparable
MW 259.31 g/mol
Reported lower MW supports ligand efficiency ranking within analog set
Fragment-to-lead MW window context
Molecular Weight Fragment-Like Lead-Like Library Design

Genotoxicity Risk in 1,2,4-Oxadiazole Scaffolds

A structurally related 1,2,4-oxadiazole compound—3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionic acid (POPA)—was evaluated for genotoxicity: it showed no mutagenic activity in the Ames test but induced a weak SOS response in the Chromotest, which was reduced upon peptidomimetic modification [1]. This class-level evidence demonstrates that the 3-phenyl-1,2,4-oxadiazole scaffold can harbor genotoxic potential and that structural modifications (such as conversion to a propanamide derivative) can modulate this risk. The target compound’s propanamide side chain differs from POPA’s propionic acid moiety, potentially offering a different genotoxicity profile, but experimental confirmation is required.

Genotoxicity Context
Class-level
POPA: Ames negative; weak SOS positive
Class-level genotoxicity evidence; target compound profile may differ
Independent verification required
Genotoxicity Ames Test SOS Chromotest Safety

2-Methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide – Research and Industrial Applications


Fragment-Based Screening with Low-MW Compounds

The compound’s molecular weight of 259.31 g/mol places it in the privileged fragment-to-lead MW window, providing superior ligand efficiency metrics compared to analogs such as 9080164 (MW 285) or the bis-phenyl derivative (MW 321) [1]. Procurement for fragment screening collections, where MW-normalized binding efficiency is a primary triage criterion, is therefore justified.

Cell-Permeability Optimization with LogP-Modulated Oxadiazoles

With a computed logP of 2.5, the target compound occupies an intermediate lipophilicity range that balances passive permeability and aqueous solubility [2]. It can serve as a reference point in PAMPA or Caco-2 permeability assays when evaluating more hydrophilic (logP 1.44; hydroxyethyl analog) or less polar (logP 2.03; N-allyl analog) congeners .

SAR Campaigns Targeting the C5-Ethyl-Linked Amide Subpocket

The ethyl spacer between the oxadiazole C5 position and the isobutyramide nitrogen generates a specific three-dimensional geometry that differs from the methyl-linked analog 9080164 or the directly N-substituted regioisomers. This scaffold is uniquely suited for probing the steric and electronic requirements of the C5 side-chain binding pocket in enzyme or receptor targets .

Genotoxicity Risk Assessment for 1,2,4-Oxadiazole Series

Given that the 3-phenyl-1,2,4-oxadiazole scaffold has exhibited class-level genotoxic potential (POPA: Ames negative but weak SOS induction) [3], the target compound—bearing a propanamide rather than a carboxylic acid terminus—is a valuable candidate for comparative Ames and micronucleus testing to establish whether the amide modification mitigates genotoxic risk.

Application
Selection Property
Validation Focus
Fragment-based screening studies
MW-normalized binding efficiency context
Ligand efficiency ranking within analog set
Cell-permeability optimization
Intermediate logP range for permeability-solubility balance review
Comparative PAMPA/Caco-2 profiling against lower/higher logP analogs
SAR subpocket mapping studies
Ethyl spacer geometry for C5 side-chain pocket assessment
Steric and electronic pocket-mapping against methyl-linked or direct N-substituted analogs
Genotoxicity risk assessment
Propanamide vs carboxylic acid terminus context
Comparative Ames and micronucleus testing within oxadiazole class
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